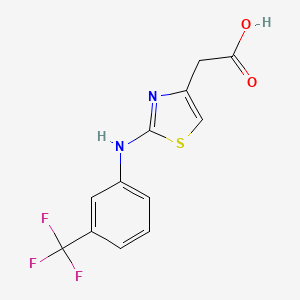

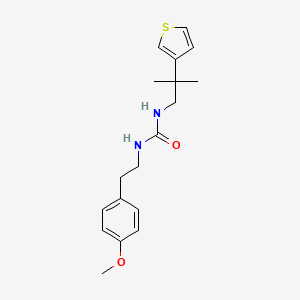

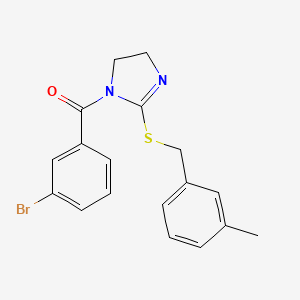

![molecular formula C10H18ClNO3 B2370348 Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride CAS No. 2377035-37-3](/img/structure/B2370348.png)

Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bicyclo[3.1.1]heptane is a type of organic compound that has a unique structure consisting of a seven-membered ring with two bridgehead carbons . This structure is found in many bioactive natural products and drug candidates .

Synthesis Analysis

The synthesis of related compounds, such as 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, has been achieved through innovative approaches like the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis .

Molecular Structure Analysis

The molecular structure of bicyclo[3.1.1]heptane derivatives is characterized by a seven-membered ring with two bridgehead carbons . The exact structure of “Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride” would depend on the specific arrangement of these atoms.

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve cycloaddition reactions . For instance, an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the molecular formula of Bicyclo[3.1.1]heptane is C7H12, with an average mass of 96.170 Da and a monoisotopic mass of 96.093903 Da .

Scientific Research Applications

Asymmetric Synthesis and Biological Activities

A significant application of Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride is in the asymmetric synthesis of bicyclic amino acid derivatives, which are synthesized through Aza-Diels-Alder reactions. These reactions have been utilized to create derivatives that potentially serve as building blocks for pharmaceuticals (Waldmann & Braun, 1991).

Research has also explored the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, evaluating their antimalarial activities. This underscores the compound's potential in contributing to the development of new antimalarial drugs (Ningsanont et al., 2003).

Chemical Synthesis and Drug Discovery Potential

The compound has been used in the synthesis of dipeptide β-turn mimetics, demonstrating its utility in drug discovery and the development of therapeutics targeting specific protein interactions. Such applications are crucial for creating molecules with high specificity and efficacy (Wang, Xiong, & Hruby, 2001).

Another study focused on the synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments, which are significant for the development of chiral drugs and understanding stereochemical effects in biological systems (Vlasova et al., 2015).

Molecular Structure Analysis

- The compound has also been the focus of molecular structure analyses, such as the study on tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. These studies are essential for understanding the physical and chemical properties that influence the compound's reactivity and potential applications (Moriguchi et al., 2014).

Future Directions

properties

IUPAC Name |

ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3.ClH/c1-2-13-8(12)9-3-4-14-10(5-9,6-9)7-11;/h2-7,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVDKVXWCADGGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCOC(C1)(C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2370266.png)

ethylamine dihydrochloride](/img/structure/B2370281.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2370282.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/no-structure.png)